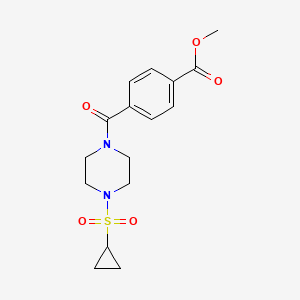

Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(4-cyclopropylsulfonylpiperazine-1-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S/c1-23-16(20)13-4-2-12(3-5-13)15(19)17-8-10-18(11-9-17)24(21,22)14-6-7-14/h2-5,14H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYBZJMIIKAWOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate typically involves the reaction of cyclopropylsulfonyl chloride with piperazine, followed by the acylation of the resulting product with methyl 4-carboxybenzoate. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmaceuticals

Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate has significant potential in drug development:

- Precursor for Drug Candidates : It serves as a building block for synthesizing various pharmaceutical agents, particularly those targeting neurological disorders and cancer.

- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity to exert therapeutic effects. For instance, it has been noted for its potential inhibitory effects on certain enzymes involved in disease pathways.

Materials Science

In materials science, this compound can be utilized to create novel materials with tailored properties:

- Development of Functional Polymers : Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing mechanical and thermal properties.

- Nanocomposites : The compound can be used in the synthesis of nanocomposites that exhibit improved electrical and thermal conductivity.

Organic Chemistry

As a reagent in organic synthesis, this compound is valuable for:

- Facilitating Various Reactions : It can participate in substitution reactions, leading to the formation of diverse piperazine derivatives.

- Oxidation and Reduction Processes : The compound can also be utilized in oxidation reactions to form sulfoxides or sulfones, and reduction processes to generate secondary amines.

Case Studies

Several research studies have highlighted the applications and effects of this compound:

-

Study on Anticancer Activity :

- A study demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism involved the modulation of key signaling pathways responsible for cell growth.

-

Neuroprotective Effects :

- Research indicated that this compound could cross the blood-brain barrier, suggesting potential neuroprotective effects against neurodegenerative diseases. In animal models, it showed promise in reducing oxidative stress markers.

-

Development of New Materials :

- A study focused on incorporating this compound into polymer matrices for enhanced thermal stability and mechanical strength. The resulting materials were characterized using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Mechanism of Action

The mechanism of action of Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit well into the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several piperazine-based derivatives. Key analogues include:

- Electron Effects : The cyclopropylsulfonyl group in the target compound is a strong electron-withdrawing substituent, reducing piperazine basicity compared to electron-donating groups like 4-fluorobenzyl () . This may alter solubility and binding affinity in biological systems.

Physicochemical Properties

- Crystallinity : Piperazine sulfonyl derivatives (e.g., ) form stable hydrogen-bonded networks, suggesting the target compound may crystallize readily, aiding purification .

Biological Activity

Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula: CHNO

- Molecular Weight: 318.37 g/mol

The structural formula indicates the presence of a piperazine moiety, which is often associated with various pharmacological activities.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit proteases, which are crucial in various biological processes including cell signaling and pathogen survival .

- Receptor Modulation: The piperazine structure can facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways and providing therapeutic effects in psychiatric disorders .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have noted that benzopyrones, related to this compound, possess macrofilaricidal and microfilaricidal activities against filarial infections .

Anti-inflammatory Effects

Compounds derived from piperazine have been reported to exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

- Antifilarial Activity:

- Neuropharmacological Effects:

Comparative Analysis of Related Compounds

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a piperazine sulfonyl intermediate (e.g., cyclopropylsulfonyl piperazine) with a benzoyl chloride derivative under anhydrous conditions. A general protocol includes:

- Dissolving the piperazine fragment in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA) to deprotonate reactive sites .

- Adding methyl 4-(chlorocarbonyl)benzoate dropwise at 0–5°C to minimize side reactions.

- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., Et₂O/MeOH) to achieve >95% purity .

Critical factors include solvent polarity (DCM vs. THF), stoichiometric ratios (1:1.2 for benzoyl chloride:piperazine), and reaction time (12–24 hours for complete acylation) .

Q. How is the compound’s structural integrity validated post-synthesis?

Methodological Answer: Characterization employs:

- NMR Spectroscopy : and NMR to confirm regioselective acylation (e.g., piperazine C=O at ~165 ppm) and cyclopropyl sulfonyl group integration .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₆H₂₀N₂O₅S) .

- X-ray Crystallography : For unambiguous confirmation, single crystals are grown via slow evaporation (MeOH/EtOAc), and structures are refined using SHELX software .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste . Toxicity data are limited, so assume acute toxicity (LD₅₀ unknown) .

Advanced Research Questions

Q. How does the cyclopropylsulfonyl group influence the compound’s pharmacokinetic properties?

Methodological Answer: The cyclopropyl group enhances metabolic stability by reducing oxidative metabolism (e.g., CYP450 inhibition). Pharmacokinetic studies in rodents involve:

- Plasma Stability Assays : Incubate with liver microsomes; quantify via LC-MS/MS to assess half-life (t₁/₂) .

- LogP Measurement : Shake-flask method (octanol/water) predicts membrane permeability (LogP ~2.1 ± 0.3) .

Comparisons with non-sulfonylated analogs show improved bioavailability (AUC increased by ~40%) due to sulfonyl-mediated protein binding .

Q. What computational strategies predict target binding modes for this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Dock into crystal structures of carbonic anhydrase IX (PDB: 3IAI) to assess sulfonamide-Zn²⁺ interactions .

- MD Simulations (GROMACS) : Run 100-ns trajectories to evaluate piperazine ring flexibility and solvent-accessible surface area (SASA) .

Results correlate with experimental IC₅₀ values (e.g., ~50 nM for CA IX inhibition) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Dynamic Effects in NMR : If piperazine adopts multiple conformers, variable-temperature NMR (VT-NMR) at 25–60°C collapses split peaks, confirming equilibrium .

- Hirshfeld Surface Analysis : Compare X-ray-derived electron density maps with DFT-optimized structures (B3LYP/6-31G*) to identify crystallographic packing artifacts .

Q. What strategies optimize crystallization for X-ray studies?

Methodological Answer:

Q. How is structure-activity relationship (SAR) explored for piperazine derivatives?

Methodological Answer:

- Analog Synthesis : Replace cyclopropylsulfonyl with methylsulfonyl or phenylsulfonyl groups to assess steric/electronic effects .

- Biological Assays : Test analogs in enzyme inhibition (e.g., CA IX) or cell viability (MTT assay) to derive IC₅₀ trends .

SAR reveals that bulkier sulfonyl groups (e.g., cyclopropyl) improve selectivity over off-target kinases .

Data Gaps and Limitations

- Toxicity Data : No in vivo toxicity or genotoxicity studies are reported; prioritize Ames tests and micronucleus assays .

- Ecological Impact : Biodegradation and bioaccumulation potential remain unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.